molecular formula C20H26N4O4 B11194443 2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide

2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide

Cat. No.: B11194443
M. Wt: 386.4 g/mol
InChI Key: YSHXUVSABUKYBI-UHFFFAOYSA-N
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Description

2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with methoxymethyl and morpholinyl groups, and an acetamide moiety linked to a methylbenzyl group.

Preparation Methods

The synthesis of 2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions: Introduction of the methoxymethyl and morpholinyl groups onto the pyrimidine ring.

    Acetamide formation: Coupling of the pyrimidine derivative with 4-methylbenzylamine to form the final acetamide compound.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using techniques such as reflux, distillation, and crystallization.

Chemical Reactions Analysis

2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the morpholinyl or methoxymethyl groups, leading to a variety of substituted products.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide include:

    2-(4-morpholin-4-yl-phenyl)-1-morpholin-4-yl-ethanone: Shares the morpholinyl group but differs in the overall structure.

    3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde: Contains a morpholinyl group and methoxy substitution but has a different core structure.

    2-(4-methylsulfanyl-phenyl)-1-morpholin-4-yl-ethanethione: Similar in having a morpholinyl group but with a different functional group arrangement.

Properties

Molecular Formula

C20H26N4O4

Molecular Weight

386.4 g/mol

IUPAC Name

2-[4-(methoxymethyl)-2-morpholin-4-yl-6-oxopyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C20H26N4O4/c1-15-3-5-16(6-4-15)12-21-18(25)13-24-19(26)11-17(14-27-2)22-20(24)23-7-9-28-10-8-23/h3-6,11H,7-10,12-14H2,1-2H3,(H,21,25)

InChI Key

YSHXUVSABUKYBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=C(N=C2N3CCOCC3)COC

Origin of Product

United States

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